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Compound of Interest

Compound Name:
2-Bromo-3-methoxy-6-

nitropyridine

Cat. No.: B021399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of the valuable research chemical, 2-Bromo-3-methoxy-6-nitropyridine. This compound

serves as a key intermediate in the development of novel therapeutics, particularly in the fields

of oncology and neurobiology. This document outlines detailed synthetic protocols for its

precursor, proposes a method for its final synthesis step, and presents a thorough

characterization profile based on available and predicted data.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-3-methoxy-6-nitropyridine is

presented in Table 1.
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Property Value Reference

CAS Number 76066-07-4 [1][2]

Molecular Formula C₆H₅BrN₂O₃ [1][3]

Molecular Weight 233.02 g/mol [1]

Appearance Pale yellow solid (predicted)

SMILES
COC1=C(Br)N=C(C=C1)--

INVALID-LINK--[O-]
[3]

InChI

InChI=1S/C6H5BrN2O3/c1-12-

4-2-3-5(9(10)11)8-6(4)7/h2-

3H,1H3

[3]

Synthesis Protocols
The synthesis of 2-Bromo-3-methoxy-6-nitropyridine is typically achieved in a two-step

process. First, a suitable precursor, 2-bromo-3-methoxypyridine, is synthesized. Subsequently,

this intermediate undergoes nitration to yield the final product.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine
Two primary, well-documented methods for the synthesis of 2-bromo-3-methoxypyridine are

presented below.

Method A: From 2-Nitro-3-methoxypyridine

This method involves the displacement of a nitro group with a bromo group.

Reaction Scheme:

2-Nitro-3-methoxypyridine is reacted with hydrobromic acid in an organic acid solvent.

Experimental Protocol:

In a round-bottom flask, dissolve 2-nitro-3-methoxypyridine (1.0 eq) in acetic acid (3-5 mL

per gram of starting material).[4]
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Add a 40% aqueous solution of hydrobromic acid (2.0-2.5 eq).[4]

Heat the reaction mixture to 120-130 °C and stir for 5-6 hours.[4]

Cool the reaction to room temperature and remove the solvent under reduced pressure.

Dissolve the residue in a minimal amount of water and neutralize with a saturated

aqueous solution of sodium bicarbonate until the pH is 7-8.

The precipitate, 2-bromo-3-methoxypyridine, is collected by filtration, washed with water,

and dried.

Quantitative Data:

Yield: Up to 91%[5]

Purity: 99.4% (by HPLC)[5]

Method B: From 2-Bromo-3-hydroxypyridine

This method involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine.

Reaction Scheme:

2-Bromo-3-hydroxypyridine is deprotonated with a base, followed by reaction with a

methylating agent.

Experimental Protocol:

To a stirred suspension of potassium hydroxide (1.1 eq) in dimethyl sulfoxide (DMSO), add

2-bromo-3-hydroxypyridine (1.0 eq).

Add methyl iodide (1.05 eq) dropwise to the reaction mixture.

Stir the reaction at room temperature for 2-3 hours.

Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Yield: 56-75%[5]

Purity: >97%[5]

Step 2: Synthesis of 2-Bromo-3-methoxy-6-nitropyridine
(Proposed Method)
While a specific, detailed experimental protocol for the nitration of 2-bromo-3-methoxypyridine

is not readily available in the searched literature, a standard nitration procedure for pyridine

derivatives can be proposed. The methoxy group is an activating group, and the nitration is

expected to occur at a position ortho or para to it. Given the electronic nature of the pyridine

ring, the 6-position is a likely site for nitration.

Proposed Reaction Scheme:

2-Bromo-3-methoxypyridine is reacted with a nitrating agent, such as a mixture of nitric

acid and sulfuric acid.

Proposed Experimental Protocol:

In a flask cooled in an ice bath, slowly add 2-bromo-3-methoxypyridine (1.0 eq) to a stirred

mixture of concentrated sulfuric acid and fuming nitric acid.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the reaction to stir at room temperature for several

hours, monitoring the progress by thin-layer chromatography (TLC).

Carefully pour the reaction mixture onto crushed ice.
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Neutralize the solution with a suitable base, such as sodium carbonate, until a precipitate

forms.

Collect the solid by filtration, wash with cold water, and dry under vacuum.

The crude product may be purified by recrystallization or column chromatography.

Characterization Data
Detailed experimental characterization data for 2-Bromo-3-methoxy-6-nitropyridine is not

available in the reviewed literature. The following tables provide predicted and comparative

data based on the analysis of structurally similar compounds.

NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Bromo-3-methoxy-6-nitropyridine (in

CDCl₃, 400 MHz)

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-4 7.3 - 7.5 d ~8.0-9.0

The doublet is

due to coupling

with H-5.

H-5 8.2 - 8.4 d ~8.0-9.0

The doublet is

due to coupling

with H-4. The

downfield shift is

attributed to the

electron-

withdrawing nitro

group.

-OCH₃ 3.9 - 4.1 s -

A singlet is

expected for the

methoxy protons.
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Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-3-methoxy-6-nitropyridine (in

CDCl₃, 100 MHz)

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 140 - 145
The carbon bearing the

bromine atom.

C-3 155 - 160
The carbon bearing the

methoxy group.

C-4 115 - 120

C-5 140 - 145

The downfield shift is

influenced by the adjacent

nitro group.

C-6 150 - 155
The carbon bearing the nitro

group.

-OCH₃ 55 - 60

Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorption Bands for 2-Bromo-3-methoxy-6-nitropyridine
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

~1590-1570 Strong
Aromatic C=C and C=N

stretching

~1530-1500 Strong Asymmetric NO₂ stretch

~1350-1330 Strong Symmetric NO₂ stretch

~1250-1200 Strong Aryl-O-CH₃ stretch

~700-600 Strong C-Br stretch

Mass Spectrometry (MS)
Table 5: Predicted Key Mass Spectrometry Fragments for 2-Bromo-3-methoxy-6-
nitropyridine

m/z Proposed Fragment Notes

232/234 [M]⁺

Molecular ion peak, showing

the characteristic isotopic

pattern for a single bromine

atom.

202/204 [M - NO]⁺ Loss of nitric oxide.

187/189 [M - NO₂]⁺ Loss of the nitro group.

159/161 [M - NO₂ - CO]⁺
Subsequent loss of carbon

monoxide.

78 [C₅H₄N]⁺ Pyridine fragment.

Visualizations
Synthesis Workflow
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Step 1: Synthesis of 2-Bromo-3-methoxypyridine
Step 2: Nitration (Proposed)

2-Nitro-3-methoxypyridine
OR

2-Bromo-3-hydroxypyridine

Method A: Bromination
(HBr, Acetic Acid)

OR
Method B: Methylation

(CH3I, KOH)

2-Bromo-3-methoxypyridine Nitration
(HNO3, H2SO4) 2-Bromo-3-methoxy-6-nitropyridine

Click to download full resolution via product page

Caption: Overall synthetic workflow for 2-Bromo-3-methoxy-6-nitropyridine.

Characterization Logic

Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Logical workflow for the structural characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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